molecular formula C8H10N2O2 B2907094 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1785307-09-6

1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2907094
CAS No.: 1785307-09-6
M. Wt: 166.18
InChI Key: LSKZTEVRIATSTO-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 1785307-09-6) is a high-purity chemical intermediate designed for research and development applications. This compound, with a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol, belongs to the pyrazole-carboxylic acid chemical class . Its structure incorporates a cyclopropyl substituent, which is a valuable feature in medicinal and agrochemical chemistry for modifying properties like metabolic stability and lipophilicity. As a versatile building block, its primary research value lies in synthesizing more complex molecules, particularly serving as a precursor for active pharmaceutical ingredients (APIs) and other specialized compounds . The carboxylic acid functional group makes it a suitable candidate for further derivatization, including amide coupling or esterification reactions, to create a diverse library of derivatives for screening and optimization. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified professionals, as it may cause skin, eye, and respiratory irritation . For your convenience, the compound is available in various quantities, with competitive pricing and global shipping options.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-3-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-7(8(11)12)4-10(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKZTEVRIATSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone to form the pyrazole ring, followed by carboxylation at the fourth position . The reaction conditions often include the use of a base such as sodium hydride and a solvent like dimethyl sulfoxide.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohols, aldehydes, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid has shown promising biological activities, particularly:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways. This inhibition can disrupt fatty acid synthesis, which is crucial for the growth of certain organisms, indicating potential applications in pest control.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for further pharmacological exploration.

Pharmaceutical Development

In the pharmaceutical sector, the compound is being investigated for its potential as:

  • Anticancer Agent : Research indicates that it may inhibit tumor growth in various cancer cell lines by targeting specific metabolic pathways. In vitro studies have demonstrated significant reductions in cell proliferation rates and increased apoptosis in treated cancer cells.
  • Analgesic Properties : The compound's ability to modulate pain pathways positions it as a candidate for developing new analgesics.

Agrochemicals

The compound's role in inhibiting fatty acid synthesis has led to its investigation as a potential agrochemical:

  • Pest Control : Its efficacy against insect larvae suggests it could be developed into a novel pesticide that minimizes harm to non-target organisms, thus promoting sustainable agricultural practices.

In Vitro Studies

A series of laboratory studies have highlighted the biological activity of this compound:

Study TypeFindings
Enzyme InhibitionSignificant reduction in succinate dehydrogenase activity was observed.
Cell ProliferationDecreased proliferation rates in various cancer cell lines were noted.
Apoptosis InductionIncreased apoptosis was documented in treated cells.

In Vivo Studies

Animal model studies have provided insights into the compound's therapeutic potential:

  • Tumor Growth Inhibition : Rodent models treated with this compound showed significant inhibition of tumor growth, suggesting its applicability in cancer therapy.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features, molecular weights, and substituent effects of 1-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid with related pyrazole derivatives:

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Notable Properties
This compound 1-cyclopropyl, 3-methyl 152.15 (estimated*) Carboxylic acid, pyrazole Enhanced lipophilicity, metabolic stability
1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid 1-isopropyl, 3-methyl 168.20 Carboxylic acid, pyrazole Increased steric bulk vs. cyclopropyl
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid 1-cyclohexyl, 5-(4-methoxyphenyl) Not reported Carboxylic acid, methoxy Bulky substituents may hinder solubility
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid 1-allyl, 3-amino Not reported Carboxylic acid, amino Hydrogen bonding potential via -NH₂
1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic acid 1-methyl, 4-nitro, 3-propyl 213.19 Carboxylic acid, nitro Electron-withdrawing nitro group increases acidity
1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid 1-(cyclobutylmethyl) 180.21 Carboxylic acid Moderate steric hindrance
1-Methyl-1H-pyrazole-4-carboxylic acid 1-methyl 126.11 Carboxylic acid Baseline for substituent effect studies

*Estimated based on molecular formula C₇H₈N₂O₂ from analog data .

Biological Activity

1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a cyclopropyl group and a carboxylic acid functional group. Its molecular formula is C_8H_10N_2O_2, which contributes to its unique pharmacological properties. The structural characteristics are crucial for its interaction with biological targets.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes, disrupting metabolic pathways. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
  • Receptor Modulation : The compound has been studied for its interaction with various receptors, including cannabinoid receptors, which play roles in pain modulation and inflammation .

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and specific microbial strains.

Anticancer Potential

Recent investigations have highlighted the potential of this compound as an anticancer agent. For instance:

  • Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) showed that the compound could inhibit cell proliferation and induce apoptosis through caspase activation .
  • Mechanistic Insights : The compound's ability to disrupt metabolic pathways in cancer cells suggests it could serve as a lead compound for developing new anticancer therapies .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties, with studies indicating that it can modulate inflammatory pathways effectively. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the effects on MCF-7 cells.
    • Findings : The compound significantly reduced cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Study on Anti-inflammatory Activity :
    • Objective : To assess the compound's effect on inflammatory markers.
    • Findings : Treatment with the compound reduced levels of pro-inflammatory cytokines in vitro, showcasing its potential as an anti-inflammatory agent .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various pathogens
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways

Q & A

Basic: What are the common synthetic routes for preparing 1-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid?

Answer:
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclocondensation. For pyrazole-carboxylic acid derivatives, a general procedure includes:

  • Step 1: Reacting a chlorinated pyrazole precursor (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) with cyclopropylamine or cyclopropane-derived nucleophiles under basic conditions (e.g., K₂CO₃) to introduce the cyclopropyl group .
  • Step 2: Oxidation or functional group interconversion to yield the carboxylic acid moiety. Reaction conditions (temperature, pH, and solvent polarity) must be tightly controlled to avoid side reactions like decarboxylation .
    Key Variables: Catalyst choice (e.g., K₂CO₃ vs. Cs₂CO₃), stoichiometry of cyclopropane reagents, and inert atmosphere for sensitive intermediates.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
A combination of methods ensures structural validation and purity assessment:

  • ¹H/¹³C NMR: Assigns proton environments (e.g., cyclopropyl ring protons at δ 0.5–1.5 ppm) and confirms carboxylate formation (C=O peak at ~170 ppm) .
  • IR Spectroscopy: Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verifies molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ from the carboxyl group) .
  • Elemental Analysis: Validates purity (>95% by GC/HPLC) .

Basic: How does the cyclopropyl substituent influence the compound’s reactivity?

Answer:
The cyclopropyl group introduces steric strain and electronic effects:

  • Steric Effects: Hinders nucleophilic attack at the pyrazole ring, directing reactivity to the carboxylate group .
  • Electronic Effects: The strained cyclopropane ring may enhance electrophilic substitution at the pyrazole C-5 position .
    Reactivity Patterns:
Reaction TypeObserved ProductsConditions
OxidationPyrazole-4-carboxylic acid derivativesKMnO₄/H₂SO₄
ReductionAlcohols (via carboxylate reduction)LiAlH₄
SubstitutionHalogenated analogs (e.g., Cl, Br)PCl₅ or SOCl₂

Advanced: How can researchers optimize synthesis yields when scaling up production?

Answer:
Yield optimization requires systematic screening:

  • Catalyst Screening: Test alternatives to K₂CO₃ (e.g., DBU or DIPEA) to enhance nucleophilic substitution efficiency .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve cyclopropane reagent solubility but may require post-reaction purification .
  • In Situ Monitoring: Use TLC or HPLC to track intermediate formation and minimize over-reaction .
    Case Study: A 68% yield improvement was achieved for a related pyrazole-carboxylic acid by switching from K₂CO₃ to Cs₂CO₃ in DMF at 80°C .

Advanced: How should contradictory bioactivity data across studies be resolved?

Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Purity Validation: Ensure >95% purity via HPLC and eliminate trace solvents (e.g., DMSO) that interfere with bioassays .
  • Assay Standardization: Compare results across multiple models (e.g., in vitro enzyme inhibition vs. cell-based assays) .
  • Structural Analog Testing: Evaluate analogs (e.g., isopropyl vs. cyclopropyl derivatives) to isolate substituent-specific effects .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Answer:

  • Density Functional Theory (DFT): Models electronic properties (e.g., carboxylate charge distribution) to predict binding affinity .
  • Molecular Docking: Simulates interactions with enzymes (e.g., cyclooxygenase-2) to identify key binding residues .
    Example: A cyclopropyl-containing analog showed enhanced hydrophobic interactions in COX-2 docking studies compared to methyl derivatives .

Advanced: How do degradation products of this compound impact pharmacological studies?

Answer:
Degradation under stress conditions (heat, light) generates:

  • Primary Byproducts: CO₂, NOₓ (from cyclopropyl ring cleavage) .
  • Analysis Methods: LC-MS/MS identifies degradants, while accelerated stability studies (40°C/75% RH) establish shelf-life .
    Recommendation: Store at -20°C under argon to prevent cyclopropane ring opening .

Advanced: What strategies validate the compound’s role in structure-activity relationship (SAR) studies?

Answer:

  • Isosteric Replacement: Swap cyclopropyl with other groups (e.g., isopropyl, ) to assess steric/electronic contributions .
  • Pharmacophore Mapping: Identify critical moieties (e.g., carboxylate for hydrogen bonding) using 3D-QSAR models .
    Key Finding: Cyclopropyl derivatives exhibit improved metabolic stability over phenyl analogs in hepatic microsome assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.